molecular formula C7H9N3O4 B182848 ethyl (4-nitro-1H-pyrazol-1-yl)acetate CAS No. 39753-81-6

ethyl (4-nitro-1H-pyrazol-1-yl)acetate

Cat. No. B182848
CAS RN: 39753-81-6
M. Wt: 199.16 g/mol
InChI Key: XDEFHGLUBFLYGV-UHFFFAOYSA-N
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Description

Ethyl (4-nitro-1H-pyrazol-1-yl)acetate is a chemical compound with the molecular formula C7H9N3O4 . It is a member of the pyrazole family, which are heterocyclic compounds with a 5-membered ring of four carbon atoms and one nitrogen atom .


Synthesis Analysis

The synthesis of pyrazole derivatives, including ethyl (4-nitro-1H-pyrazol-1-yl)acetate, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A specific synthesis method for ethyl (4-nitro-1H-pyrazol-1-yl)acetate is not available in the retrieved data.


Molecular Structure Analysis

The molecular structure of ethyl (4-nitro-1H-pyrazol-1-yl)acetate consists of a pyrazole ring attached to an ethyl acetate group . The InChI code for this compound is 1S/C7H9N3O4/c1-2-14-7(11)5-9-4-6(3-8-9)10(12)13/h3-4H,2,5H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl (4-nitro-1H-pyrazol-1-yl)acetate has a molecular weight of 199.16 g/mol . Additional physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

1. Therapeutic Potential of Imidazole Containing Compounds

  • Summary of Application: Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties. It has become an important synthon in the development of new drugs .
  • Methods of Application: The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Results or Outcomes: There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

2. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications

  • Summary of Application: Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
  • Methods of Application: Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
  • Results or Outcomes: Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

3. Superior Thermally Robust Energetic Materials

  • Summary of Application: Certain compounds, including some pyrazole derivatives, have been found to be thermally robust energetic materials .
  • Methods of Application: These compounds are synthesized and then tested for their thermal stability and energetic performance .
  • Results or Outcomes: The compounds were found to be insensitive and have potential applications as metal-free detonating substances .

4. Biological Potential of Indole Derivatives

  • Summary of Application: Indole derivatives, which are structurally similar to pyrazole derivatives, have been found to possess various biological activities .
  • Methods of Application: These compounds are synthesized and then tested for their biological activities .
  • Results or Outcomes: Indole derivatives have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Safety And Hazards

Ethyl (4-nitro-1H-pyrazol-1-yl)acetate is classified as an irritant . Additional safety and hazard information is not available in the retrieved data.

properties

IUPAC Name

ethyl 2-(4-nitropyrazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-2-14-7(11)5-9-4-6(3-8-9)10(12)13/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDEFHGLUBFLYGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(C=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349911
Record name ethyl (4-nitro-1H-pyrazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl (4-nitro-1H-pyrazol-1-yl)acetate

CAS RN

39753-81-6
Record name ethyl (4-nitro-1H-pyrazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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